

Application Notes and Protocols: Supplementing Swine Diets with Calcium Salt of Hydroxymethionine

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Compound of Interest

Compound Name: *Hydroxymethionine*

Cat. No.: *B15491421*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

The calcium salt of 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), often referred to as MHA-Ca, is a widely utilized source of methionine activity in animal nutrition. As an analogue of methionine, it provides a cost-effective alternative to pure DL-methionine. Understanding its efficacy, bioavailability, and impact on swine performance is crucial for optimizing diet formulations. These application notes provide a comprehensive overview of the experimental protocols and key findings related to the supplementation of swine diets with the calcium salt of **hydroxymethionine**, based on peer-reviewed research.

Experimental Protocols

Protocol 1: Determining the Relative Bioavailability (RBV) of MHA-Ca to DL-Methionine in Weaned Pigs

This protocol is based on a study designed to determine the relative bioavailability of MHA-Ca compared to DL-methionine for supporting the growth performance of weaned pigs.[\[1\]](#)

1. Experimental Animals and Housing:

- Species: Swine (DNA x Pietrain pigs)

- Number of animals: A total of 504 piglets were used, divided into two blocks of 252 pigs each.[1]
- Age and Weight: Approximately 42 days of age with an initial body weight of around 11 kg.[1]
- Housing: Pigs were housed in pens with 6 pigs per pen (3 entire males and 3 gilts), with 12 replicate pens per treatment.[1]

2. Dietary Treatments:

- A basal diet (BD) was formulated to be deficient in methionine (0.22% standardized ileal digestible Met), which is 61% of the NRC (2012) recommended requirement for 10 to 25 kg pigs.[1]
- The basal diet was supplemented with three graded levels of either DL-Met (0.05%, 0.10%, and 0.15%) or MHA-Ca (0.077%, 0.154%, and 0.231%) at the expense of corn.[1] This resulted in a total of 7 dietary treatments.
- Pigs had ad libitum access to feed in mash form and water.[1]

3. Experimental Duration and Data Collection:

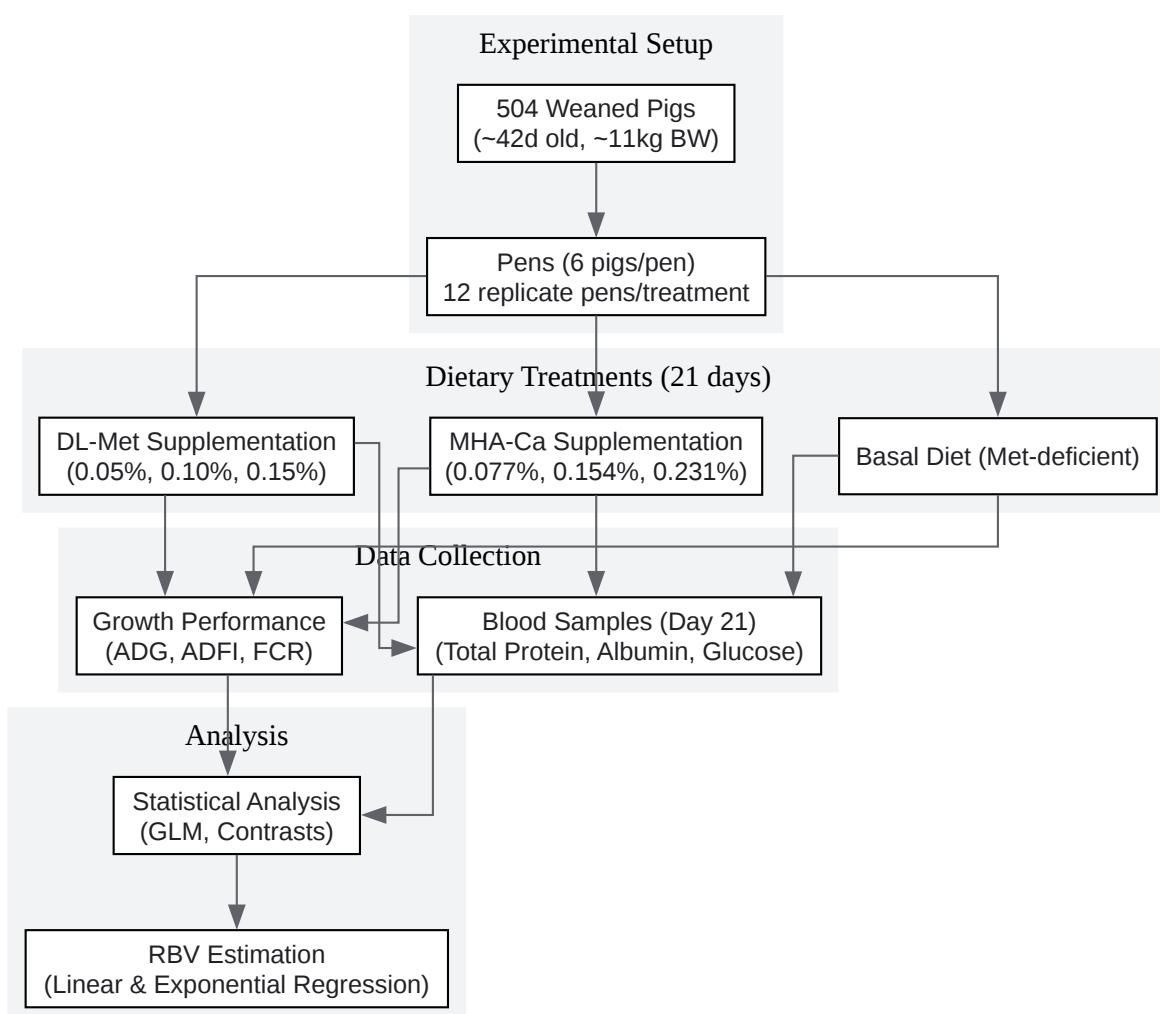
- Duration: The trial lasted for 21 days.[1]
- Growth Performance: Individual pig weights and pen feed disappearance were recorded on day 0 and day 21 to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).[1]
- Blood Analysis: On day 21, blood samples were collected from one pig per pen after an 8-hour fast to determine plasma concentrations of total protein, albumin, and glucose.[1]

4. Statistical Analysis:

- Data were analyzed as a randomized complete block design using the GLM procedure of SAS.[1]
- Orthogonal-polynomial contrasts were used to determine the linear and quadratic effects of increasing levels of DL-Met and MHA-Ca.[1]

- Linear and exponential regression analyses were used to estimate the relative bioavailability of MHA-Ca relative to DL-Met based on ADG.[1]

Experimental Workflow Diagram:



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Figure 1. Experimental workflow for determining the relative bioavailability of MHA-Ca.

Protocol 2: Evaluating the Effects of Methionine Sources on Finishing Pig Carcass Characteristics and Meat Quality

This protocol is based on a study investigating the impact of different methionine sources on carcass traits and meat quality in finishing pigs.[2]

1. Experimental Animals and Housing:

- Species: Swine
- Number of animals: 240 pigs.[2]
- Age and Weight: At 9 weeks of age, pigs were allocated to 60 single-sex pens. The experimental diets were introduced when pigs reached an average body weight of 79.9 ± 0.80 kg.[2]

2. Dietary Treatments:

- Pigs were fed a common grower diet until day 56 of the trial.[2]
- For the remaining 7 weeks of the finisher phase, pens were randomly allotted to one of three experimental diets containing:
 - L-Methionine (LM, 99%)
 - DL-Methionine (DLM, 99%)
 - Calcium salt of DL-Met hydroxyl analog (MHA, 84%)[2]
- The supplemental methionine source provided 25% of the standardized ileal digestible (SID) Met + Cysteine (Cys) requirement, assuming a 65% bioefficacy for MHA in comparison to LM or DLM.[2]

3. Experimental Duration and Data Collection:

- Duration: The finishing trial lasted for 104 days, with the experimental diets fed for the final 7 weeks.[2]
- Carcass Data: At the end of the study, one pig per pen was slaughtered. Hot carcass weight and loin eye area were measured.[2]
- Carcass Fabrication: The left side of each carcass was fabricated into subprimal cuts to determine carcass-cutting yields.[2]
- Meat Quality: Loin quality parameters including pH, drip loss, cook loss, and shear force were measured.[2]

4. Statistical Analysis:

- Data were analyzed to determine the effects of the different methionine sources on the measured parameters.

Experimental Workflow Diagram:

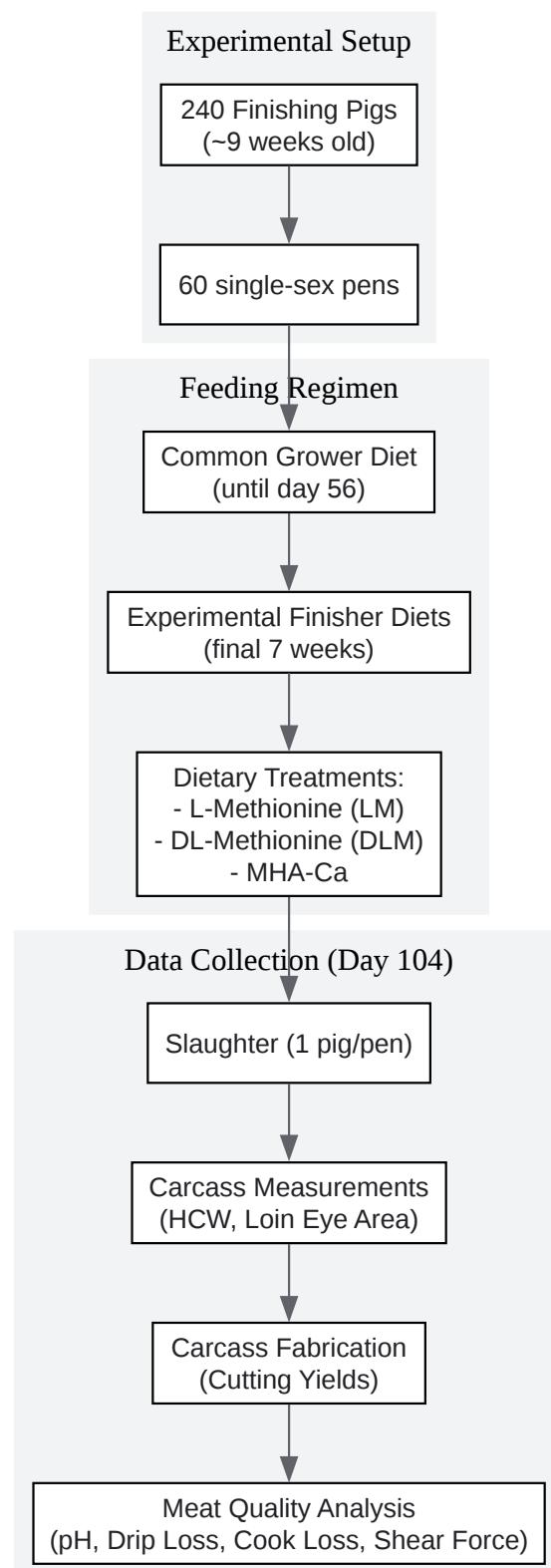
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Figure 2. Experimental workflow for evaluating methionine sources in finishing pigs.

Quantitative Data Summary

Table 1: Growth Performance of Weaned Pigs**Supplemented with DL-Methionine or MHA-Ca[1]**

Treatment Group	Average Daily Gain (g/d)	Average Daily Feed Intake (g/d)	Feed Conversion Ratio
Basal Diet (Met-deficient)	375	Not significantly different	1.64
Basal + 0.05% DL-Met	401	Not significantly different	1.55
Basal + 0.10% DL-Met	429	Not significantly different	1.51
Basal + 0.15% DL-Met	430	Not significantly different	1.45
Basal + 0.077% MHA-Ca	402	Not significantly different	1.59
Basal + 0.154% MHA-Ca	431	Not significantly different	1.46
Basal + 0.231% MHA-Ca	428	Not significantly different	1.50

Supplementation with both DL-Met and MHA-Ca linearly increased ADG and improved FCR. No significant differences in ADFI were observed.[1]

Table 2: Carcass and Meat Quality Characteristics of Finishing Pigs Fed Different Methionine Sources[2]

Parameter	L-Methionine (LM)	DL-Methionine (DLM)	MHA-Ca	P-value
Hot Carcass Weight (kg)	104.5	103.0	101.5	0.34
Loin Eye Area (cm ²)	52.65	52.49	52.81	0.98
Boneless Cutting Yield (kg)	54.97	54.82	54.52	0.56
Loin pH	5.45	5.48	5.45	0.24
Drip Loss (%)	7.03	5.58	6.68	0.11 (tendency)
Cook Loss (%)	18.18	16.20	18.50	0.06 (tendency)
Shear Force (kg)	3.03	3.06	3.10	0.85

Minimal differences in carcass cutability and meat quality were attributed to the methionine source when using a 65% bioefficacy for MHA relative to L-Met or DL-Met.[\[2\]](#)

Table 3: Nitrogen Retention in Starter Pigs Supplemented with DL-Methionine or MHA-Ca[3]

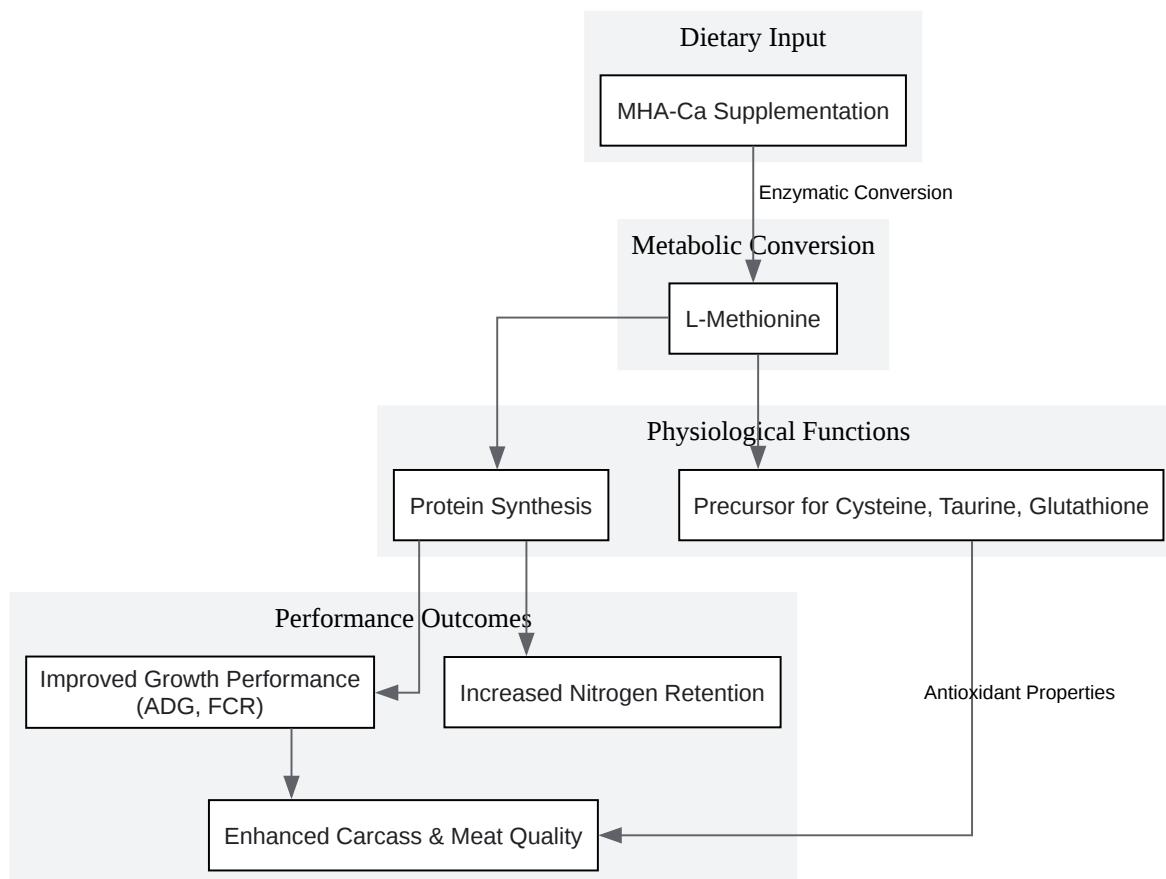
Treatment Group	Nitrogen Intake (g/d)	Nitrogen Retained (g/d)	Nitrogen Retention (% of intake)
Met-deficient Basal Diet	-	-	-
Basal + 0.02% DL-Met	-	Increased Linearly	Increased Linearly
Basal + 0.04% DL-Met	-	Increased Linearly	Increased Linearly
Basal + 0.06% DL-Met	-	Increased Linearly	Increased Linearly
Basal + 0.024% MHA-Ca	-	Increased Linearly	Increased Linearly
Basal + 0.048% MHA-Ca	-	Increased Linearly	Increased Linearly
Basal + 0.071% MHA-Ca	-	Increased Linearly	Increased Linearly

Supplementation with both DL-Met and MHA-Ca linearly decreased urinary and total nitrogen outputs, and linearly increased nitrogen retention.^[3] The relative efficacy of MHA-Ca to DL-Met for nitrogen retention (% of intake) was estimated to be 71.2% on a product-to-product basis.^[3]

Signaling Pathways and Logical Relationships

While the provided research does not delve into specific molecular signaling pathways, the logical relationship between methionine supplementation and its physiological effects can be illustrated. Methionine is an essential amino acid crucial for protein synthesis, and it also serves as a precursor for other important metabolites.

Logical Relationship Diagram:



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Figure 3. Logical relationship of MHA-Ca supplementation and performance outcomes.

Conclusion:

Supplementing swine diets with the calcium salt of **hydroxymethionine** is an effective strategy to meet the physiological requirements for methionine. The provided protocols offer a framework for conducting research to evaluate its efficacy and impact on various production parameters. The quantitative data consistently demonstrate that MHA-Ca improves growth

performance and nitrogen retention in a dose-dependent manner. While its relative bioavailability to DL-methionine is a key consideration in feed formulation, MHA-Ca stands as a valuable tool for swine nutritionists. Future research could further explore the molecular mechanisms underlying its effects on meat quality and antioxidant status.

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- To cite this document: BenchChem. [Application Notes and Protocols: Supplementing Swine Diets with Calcium Salt of Hydroxymethionine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15491421#supplementing-swine-diets-with-calcium-salt-of-hydroxymethionine]

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